Epoxomicin

Descripción

EPOXOMYCIN is a Protein drug.

a proteasome inihbitor, structure given in first source; from actinomycete strain Q996-17

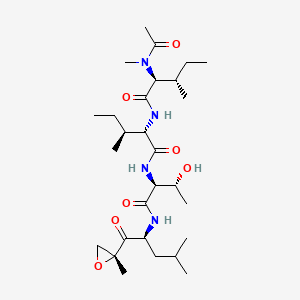

Structure

2D Structure

Propiedades

IUPAC Name |

(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36)/t16-,17-,18+,20-,21-,22-,23-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGIDQKFVLKMLQ-JTHVHQAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)C)NC(=O)[C@H]([C@@H](C)CC)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044073 | |

| Record name | Epoxomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134381-21-8 | |

| Record name | Epoxomicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134381-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epoxomicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134381218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epoxomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPOXOMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0900I3U8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Epoxomicin: Historical Context and Discovery

Initial Identification from Actinomycetes Strain Q996-17

Epoxomicin was first isolated by researchers at Bristol-Myers Squibb from a fermentation broth of an unidentified terrestrial actinomycete, designated as strain Q996-17. nih.govnih.gov Actinomycetes are a group of bacteria known for their ability to produce a wide array of secondary metabolites with diverse biological activities, making them a rich source for drug discovery. The identification of this compound was the result of a screening program designed to find novel compounds with potential therapeutic effects. nih.gov Structural analysis revealed it to be a member of the linear peptide epoxyketone family of natural products. nih.gov

Early Observations of In Vivo Antitumor Activity against Murine B16 Melanoma

The initial interest in this compound was sparked by its significant in vivo antitumor activity. nih.gov Specifically, early studies demonstrated its effectiveness against murine B16 melanoma tumors. nih.govnih.gov This potent activity in a preclinical cancer model highlighted its potential as an anticancer agent and served as the primary basis for its isolation and further investigation. nih.gov

Table 1: Initial Research Findings on this compound

| Feature | Finding | Source |

| Origin | Isolated from Actinomycetes strain Q996-17 | nih.govnih.gov |

| Chemical Class | Linear peptide epoxyketone | nih.gov |

| Initial Biological Activity | Demonstrated in vivo antitumor effects | nih.govnih.gov |

| Preclinical Model | Active against murine B16 melanoma | nih.gov |

Challenges in Early Development Due to Structural Characteristics and Unknown Mechanism of Action

Despite its promising antitumor activity, this compound did not immediately advance into clinical development. nih.gov Several factors contributed to this initial hesitation from the pharmaceutical industry.

Structural Characteristics: The compound's structure presented characteristics that were considered unfavorable for a drug candidate at the time. Its peptide backbone and a chemically reactive and potentially unstable epoxyketone pharmacophore were viewed as "poor drug-like properties." nih.gov Peptidic molecules often face challenges with oral bioavailability and metabolic stability, while reactive groups like the epoxyketone raised concerns about potential non-specific toxicity and manufacturing difficulties.

Unknown Mechanism of Action: When this compound was first discovered, its precise molecular target and mechanism of action were not understood. This lack of a clear mechanism made it difficult to predict its effects, optimize its structure, or design a rational path for clinical development. The initial enthusiasm for the compound was therefore tempered by the significant hurdles in translating a complex natural product with an unknown mode of action into a viable therapeutic. nih.gov It was only later that extensive research revealed its highly selective and potent inhibition of the proteasome, a discovery that revitalized interest in this compound and its derivatives. nih.govnih.gov

Molecular Mechanism of Action of Epoxomicin

Targeting of the 20S Proteasome.

Formation of a Six-Membered Morpholino Ring Adduct.

The irreversible inhibition of the proteasome by epoxomicin is attributed to the formation of a stable six-membered morpholino ring adduct. This adduct is generated between the epoxyketone warhead of this compound and the N-terminal catalytic threonine residue (Thr-1) located within the active sites of the 20S proteasome core. core.ac.ukresearchgate.netcancernetwork.comnih.govnih.govtaylorandfrancis.com

The formation of this morpholino adduct occurs via a two-step nucleophilic attack. Initially, the catalytic hydroxyl group (Oγ) of Thr-1 performs a nucleophilic attack on the carbonyl carbon of this compound's epoxyketone moiety, leading to a hemiacetal intermediate. Subsequently, the free α-amino group (Nζ) of the same Thr-1 residue executes a second nucleophilic attack on the C2 carbon of the epoxide, which results in the opening of the epoxide ring and the completion of the six-membered morpholino adduct. core.ac.ukresearchgate.netcancernetwork.comnih.gov This dual covalent interaction is crucial for the irreversible binding and potent inhibitory activity of this compound. cancernetwork.com

Interaction with the N-terminal Catalytic Threonine Residue (Thr-1).

The interaction of this compound is highly specific for the N-terminal catalytic threonine residue (Thr-1) of the 20S proteasome's β-subunits (β1, β2, and β5). core.ac.ukresearchgate.netcancernetwork.comnih.govnih.govtaylorandfrancis.comnih.gov This specificity arises because the proteasome is one of the few known proteases that utilize an N-terminal threonine as a catalytic nucleophile, possessing both a hydroxyl group and a free α-amino group at the N-terminus of its active site residues. core.ac.ukresearchgate.netnih.gov Other classes of proteases, such as serine and cysteine proteases, lack this specific α-amino group in their catalytic residues, preventing them from forming a similar morpholino adduct with epoxyketone inhibitors like this compound. core.ac.uk This unique structural feature of the proteasome's active site is exploited by this compound, contributing significantly to its exquisite selectivity. core.ac.ukresearchgate.net

Selectivity Profile Against Non-Proteasomal Proteases.

This compound demonstrates a high degree of selectivity for the proteasome, distinguishing it from many other protease inhibitors. This specificity is a key characteristic that underpins its utility in research. peptide.co.jpfocusbiomolecules.comtribioscience.comsigmaaldrich.cncore.ac.ukresearchgate.netpnas.orgebi.ac.ukprobechem.comnih.gov

Absence of Inhibition of Trypsin, Chymotrypsin, Papain, Calpain, and Cathepsin B.

A significant aspect of this compound's selectivity profile is its documented absence of inhibitory activity against a range of common non-proteasomal proteases. Research findings consistently show that this compound does not inhibit enzymes such as trypsin, chymotrypsin, papain, calpain, and cathepsin B, even at concentrations up to 50 µM. peptide.co.jpfocusbiomolecules.comtribioscience.comsigmaaldrich.cnresearchgate.netpnas.orgebi.ac.ukprobechem.comnih.gov This contrasts with some peptide aldehyde proteasome inhibitors, which may exhibit off-target effects on these non-proteasomal enzymes. peptide.co.jpsigmaaldrich.cn This high specificity ensures that observed cellular effects are primarily due to proteasome inhibition, making this compound a valuable tool for studying proteasome biology without confounding effects from other proteolytic pathways. researchgate.netpnas.orgnih.gov

Comparative Analysis with Other Proteasome Inhibitors.

This compound's characteristics can be further understood by comparing its potency and mechanism with other established proteasome inhibitors.

Potency Relative to Lactacystin (B1674225) and Z-LLL-H.

This compound exhibits superior potency compared to lactacystin and comparable potency to Z-Leu-Leu-Leu-H (Z-LLL-H, also known as Z-LLL-aldehyde). peptide.co.jpsigmaaldrich.cnresearchgate.netnih.govnih.gov Specifically, this compound has been shown to inhibit the chymotrypsin-like activity of the proteasome approximately 80 to 100-fold faster or more potently than lactacystin. peptide.co.jpsigmaaldrich.cnresearchgate.netnih.govnih.gov In terms of activity, this compound demonstrates nearly equal potency to Z-LLL-H in inducing the accumulation of p53 and ubiquitinated proteins in cultured cells. peptide.co.jpresearchgate.netresearchgate.net For instance, the IC₅₀ value for this compound against commercially available 20S proteasome is approximately 9 nM, which is similar to that of Z-LLL-H. peptide.co.jp

Table 1: Comparative Potency of Proteasome Inhibitors (Chymotrypsin-like activity)

| Inhibitor | IC₅₀ (nM) against 20S Proteasome | Relative Potency (vs. Lactacystin) |

|---|---|---|

| This compound | ~9 peptide.co.jp | ~100x stronger peptide.co.jp, 80x faster sigmaaldrich.cn |

| Z-LLL-H | ~9 peptide.co.jp | Similar peptide.co.jp |

Distinctions from Bortezomib (B1684674) Regarding Mechanism and Selectivity.

This compound and bortezomib represent distinct classes of proteasome inhibitors with fundamental differences in their mechanisms of action and selectivity profiles. This compound is an irreversible proteasome inhibitor that forms a stable covalent morpholino adduct with the N-terminal threonine of the catalytic subunits. researchgate.netcancernetwork.comnih.govtaylorandfrancis.comashpublications.org This irreversible binding leads to sustained inhibition of proteasome activity. cancernetwork.com

In contrast, bortezomib is a reversible proteasome inhibitor. It contains a boronic acid pharmacophore that forms a tetrahedral adduct with the active site threonine of the proteasome. core.ac.ukcancernetwork.comresearchgate.net The recovery of proteasome activity after bortezomib inhibition in vitro and in vivo primarily occurs through the de novo synthesis of new proteasomal proteins rather than by the reversibility of the boronate complex. cancernetwork.com

While both this compound and bortezomib primarily target and preferentially inhibit the chymotrypsin-like (β5) activity of the proteasome, their selectivity across other catalytic sites differs. cancernetwork.comresearchgate.net Bortezomib also exhibits significant activity against the caspase-like (β1) subunit, whereas this compound (and its analog carfilzomib) shows minimal affinity for the β1 and β2 subunits at comparable concentrations. cancernetwork.comashpublications.org In comparative studies, bortezomib has demonstrated greater potency for caspase-like activity (EC₅₀ ~27 nM vs. ~152 nM for this compound) and equivalent potency for trypsin-like activity (EC₅₀ ~80 nM vs. ~77 nM for this compound) compared to this compound. researchgate.net

Table 2: Mechanistic and Selectivity Distinctions between this compound and Bortezomib

| Feature | This compound | Bortezomib |

|---|---|---|

| Mechanism of Action | Irreversible covalent inhibition researchgate.netcancernetwork.comnih.gov | Reversible covalent inhibition core.ac.ukcancernetwork.comresearchgate.net |

| Adduct Formation | Six-membered morpholino ring adduct core.ac.ukresearchgate.netcancernetwork.com | Tetrahedral boronate adduct core.ac.ukcancernetwork.comresearchgate.net |

| Primary Target | Chymotrypsin-like (β5) activity sigmaaldrich.cnresearchgate.net | Chymotrypsin-like (β5) activity cancernetwork.comresearchgate.net |

| Other Subunits | Minimal affinity for β1 and β2 cancernetwork.comashpublications.org | Significant activity for β1 cancernetwork.comashpublications.org |

Biological and Cellular Effects of Epoxomicin

Regulation of Ubiquitin-Proteasome Pathway Components

The ubiquitin-proteasome pathway (UPP) is a crucial cellular system responsible for the degradation of a vast array of intracellular proteins sigmaaldrich.comwikipedia.org. Epoxomicin exerts its biological effects by specifically targeting components of this pathway. It covalently binds to key catalytic subunits of the proteasome, including LMP7, X, MECL1, and Z sigmaaldrich.comfishersci.nochembase.cn.

Detailed enzymatic analyses using purified bovine erythrocyte proteasome reveal that this compound primarily and potently inhibits the chymotrypsin-like activity (β5 subunit) sigmaaldrich.comnih.govfishersci.no. While it also inhibits the trypsin-like (β2 subunit) and peptidyl-glutamyl peptide hydrolyzing (β1 subunit) catalytic activities, these inhibitions occur at significantly slower rates, specifically 100-fold and 1,000-fold slower, respectively sigmaaldrich.comnih.gov. A notable characteristic of this compound is its high specificity; unlike some peptide aldehyde proteasome inhibitors, it does not inhibit non-proteasomal proteases such as calpain, papain, chymotrypsin, trypsin, and cathepsin B at concentrations up to 50 µM sigmaaldrich.comwikipedia.orglabsolu.ca.

Accumulation of Ubiquitinated Proteins

Inhibition of proteasome function by this compound leads to a marked accumulation of ubiquitinated proteins within cells, a direct consequence of the impaired degradation machinery sigmaaldrich.comchembase.cn. Studies conducted in HeLa cells demonstrated that incubation with 10 µM this compound for 2 hours resulted in the accumulation of multiple higher-molecular-mass bands, which were readily detected by anti-ubiquitin antisera sigmaaldrich.com. Quantitative comparisons in SK-N-SH cells showed that this compound treatment caused an approximate 3-fold increase in ubiquitinated protein levels, a more pronounced effect compared to the lysosomotropic agent chloroquine.

Elevation of Specific Protein Levels (e.g., p53)

This compound treatment is known to stabilize and elevate the cellular levels of specific proteins that are physiological substrates of proteasomal degradation, such as the tumor suppressor protein p53 sigmaaldrich.comwikipedia.orgchembase.cn. For instance, incubating Human Umbilical Vein Endothelial Cells (HUVECs) with 100 nM this compound for 6 hours led to a substantial 30-fold increase in p53 protein levels sigmaaldrich.comchembase.cn. This effect underscores this compound's potency, as a 50-fold higher concentration of Lactacystin (B1674225) only resulted in a 10-fold increase in p53 levels in comparison sigmaaldrich.com. The elevation of p53 by this compound is implicated in the activation of the p53/PUMA pathway, which contributes to the sensitivity of cancer cells to proteasome inhibition-induced apoptosis.

Table 1: Impact of this compound on p53 Levels in HUVECs

| Compound | Concentration | Incubation Time | Fold Increase in p53 Levels | Reference |

| This compound | 100 nM | 6 hours | 30-fold | sigmaaldrich.comchembase.cn |

| Lactacystin | 5 µM | 6 hours | 10-fold | sigmaaldrich.com |

Impact on Intracellular Peptide Levels and Peptidome Analysis

The proteasome plays a central role in the generation of intracellular peptides from larger proteins. Quantitative peptidomics analysis has been employed to investigate the effects of this compound on the cellular peptidome. In HEK293T cells treated with this compound (0.2 or 2 µM) for 1 hour, a total of 147 unique peptides were identified through mass spectrometry sequence analysis.

Decrease in Majority of Intracellular Peptides

Consistent with its role as a proteasome inhibitor, this compound treatment generally leads to a decrease in the levels of the majority of intracellular peptides nih.gov. This observed reduction is directly linked to the inhibition of the proteasome's beta-2 and beta-5 subunits. Specifically, peptides containing hydrophobic residues in the P1 position of their cleavage sites were largely reduced by this compound, which aligns with the known specificity of this compound for the beta-5 proteasome subunit.

Elevation of Specific Peptides and Allosteric Effects

While this compound primarily causes a decrease in most intracellular peptides, treatment with higher concentrations (e.g., 2 µM) can paradoxically lead to an elevation in the levels of certain specific peptides. Many of these elevated peptides are a result of cleavages at acidic residues, suggesting an increased processing of proteins through the beta-1 subunit. This phenomenon is thought to reflect a shift in the proteasome's cleavage patterns when its beta-2 and beta-5 subunits are significantly inhibited by this compound. Interestingly, some peptides elevated by this compound also possessed hydrophobic residues in their P1 cleavage sites. These findings collectively indicate that although the proteasome is the primary source of intracellular peptides, other peptide-generating mechanisms may exist or become more prominent under conditions of proteasome inhibition. The complex effects on peptide levels may also involve allosteric modulation of the proteasome by these compounds.

Table 2: General Impact of this compound on Intracellular Peptide Levels in HEK293T Cells

| This compound Concentration | Effect on Majority of Peptides | Effect on Specific Peptides (e.g., from β1 cleavage) | Reference |

| 0.2 µM | Decreased | Minimal elevation | |

| 2 µM | Decreased | Elevated (especially those from acidic cleavages) |

Modulation of Cellular Signaling Pathways

Beyond its direct effects on protein and peptide degradation, this compound also modulates various crucial cellular signaling pathways. A significant impact is observed on the NF-κB pathway, where this compound effectively inhibits its activation sigmaaldrich.comfishersci.nochembase.cn. This occurs by preventing the degradation of IκBα, an inhibitory subunit complexed to NF-κB, thereby blocking the TNF-α-induced NF-κB DNA-binding activity sigmaaldrich.comchembase.cn.

Furthermore, this compound has been shown to activate autophagy, particularly at non-lethal concentrations. In human retinal pigment epithelial (RPE) cells (ARPE-19 cells), this compound treatment increased the protein levels of autophagy-specific genes such as Atg5 and Atg7, and enhanced the conversion of microtubule-associated protein light chain (LC3) from LC3-I to its lipidative form, LC3-II. This activation of autophagy is associated with the inhibition of the PI3K-Akt-mTOR signaling pathway.

This compound-induced proteasome inhibition can also contribute to oxidative stress by promoting nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) oxidase (NADPH oxidase) and mitochondria-mediated oxidative stress, leading to the release of mitochondrial DNA into the cytosol. This, in turn, results in potassium efflux-dependent absence in melanoma 2 (AIM2) inflammasome activation and subsequent interleukin-1β secretion in ARPE-19 cells. Additionally, this compound has been observed to affect cell cycle progression sigmaaldrich.com. In PC12 cells, this compound treatment led to the accumulation of FRS2α and its ubiquitin conjugates, confirming the dependence of FRS2α degradation on the ubiquitin-proteasome pathway.

Inhibition of NF-κB Activation

This compound effectively inhibits the activation of Nuclear Factor-kappa B (NF-κB) both in vitro and in vivo, thereby blocking inflammatory responses. researchgate.netnih.govpnas.orgmedchemexpress.eu The proteasome plays a central role in regulating NF-κB activation. researchgate.netnih.govpnas.org this compound primarily targets and potently inhibits the chymotrypsin-like activity of the proteasome. researchgate.netnih.govpnas.orgmedchemexpress.eu While its primary inhibitory effect is on the chymotrypsin-like activity, it also inhibits the trypsin-like and peptidyl-glutamyl peptide hydrolyzing catalytic activities, albeit at 100-fold and 1,000-fold slower rates, respectively. researchgate.netpnas.org Importantly, this compound demonstrates high specificity, as it does not inhibit non-proteasomal proteases such as trypsin, chymotrypsin, papain, calpain, and cathepsin B at concentrations up to 50 μM. researchgate.netnih.govpnas.org Its potency in inhibiting the chymotrypsin-like activity is notably higher than that of lactacystin. researchgate.netnih.govpnas.org

Table 1: Proteasome Catalytic Activity Inhibition by this compound

| Proteasome Activity | Inhibition Rate (Relative to Chymotrypsin-like) | Specificity Against Non-Proteasomal Proteases |

| Chymotrypsin-like | Primary, Potent Inhibition | No inhibition up to 50 μM |

| Trypsin-like | 100-fold slower | No inhibition up to 50 μM |

| Peptidyl-glutamyl peptide hydrolyzing (PGPH) | 1,000-fold slower | No inhibition up to 50 μM |

Prevention of IκBα Degradation

A key mechanism by which this compound inhibits NF-κB activation is by preventing the degradation of its inhibitory subunit, IκBα. researchgate.netnih.govnih.govarvojournals.org Under normal conditions, NF-κB is sequestered in the cytoplasm by IκBα. nih.gov Upon various cellular stress signals, IκBα undergoes phosphorylation, ubiquitination, and subsequent degradation by the 26S proteasome, which then frees NF-κB to translocate to the nucleus and initiate gene transcription. nih.govahajournals.org

Research has demonstrated that this compound effectively blocks the degradation of IκBα induced by tumor necrosis factor-alpha (TNF-α). researchgate.netnih.gov In HeLa cells, pretreatment with 10 μM this compound for 2 hours inhibited TNF-α (10 ng/ml)-induced IκBα degradation by approximately 10-fold within 15 minutes of TNF-α treatment. This effect was comparable to that observed with the peptide aldehyde inhibitor Z-LLL-H. researchgate.netnih.gov Furthermore, this compound pretreatment resulted in a significant dose-dependent reduction in TNF-α-stimulated NF-κB DNA-binding activity. researchgate.netnih.gov This inhibition was selective, as the DNA-binding activity of activator protein 2 (AP-2), another transcription factor stimulated by TNF-α, remained unaffected by this compound at concentrations up to 10 μM. nih.gov These findings underscore this compound's targeted action on the NF-κB pathway via IκBα stabilization. nih.gov

Activation of Inflammasomes in Specific Cell Types

This compound, as a selective proteasome inhibitor, has been shown to activate inflammasomes, which are multiprotein complexes involved in innate immune responses. This activation leads to the subsequent secretion of pro-inflammatory cytokines, notably interleukin-1β (IL-1β). nih.govmdpi.comresearchgate.netresearchgate.net

AIM2 Inflammasome Activation in Human Retinal Pigment Epithelium Cells

Studies in human retinal pigment epithelium (RPE) cells, specifically ARPE-19 cells, have demonstrated that this compound-induced proteasome inhibition leads to the activation of the Absent in Melanoma 2 (AIM2) inflammasome. nih.govmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net This activation is dependent on potassium efflux. nih.govmdpi.comresearchgate.netresearchgate.net Comparative studies have indicated that this compound is a more potent inducer of IL-1β release from ARPE-19 cells than the non-selective proteasome inhibitor MG-132, while exhibiting comparable cytotoxicity. mdpi.com The activation of caspase-1 was found to be indispensable for the observed IL-1β secretion, confirming the involvement of inflammasome activation. mdpi.com

Table 2: Comparison of this compound and MG-132 on IL-1β Release in ARPE-19 Cells

| Inhibitor | Selectivity | Effect on IL-1β Release (ARPE-19 cells) | Cytotoxicity (ARPE-19 cells) |

| This compound | Selective | More potent inducer | Comparable |

| MG-132 | Non-selective | Less potent inducer | Comparable |

Induction of Oxidative Stress and Mitochondrial DNA Release

A critical upstream event contributing to inflammasome activation by this compound is the induction of oxidative stress and the subsequent release of mitochondrial DNA (mtDNA). This compound-induced proteasome inhibition promotes both nicotinamide adenine dinucleotide phosphate (NADPH) oxidase and mitochondria-mediated oxidative stress. nih.govmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net This oxidative stress, in turn, leads to the release of mtDNA into the cytosol. nih.govmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net The presence of cytosolic mtDNA acts as a danger-associated molecular pattern (DAMP), which is a key signal for the activation of the AIM2 inflammasome. nih.govmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.com

Cell Fate and Apoptosis Induction

This compound, like other proteasome inhibitors, is well-documented for its ability to induce apoptosis (programmed cell death) in various cell types. gsea-msigdb.orgnih.govresearchgate.netaacrjournals.org

In human SH-SY5Y neuroblastoma cells, prolonged exposure to this compound was associated with several hallmarks of apoptosis, including increased levels of poly-ubiquitinated proteins and p53, release of cytochrome c from the mitochondria, and activation of caspases. gsea-msigdb.org Furthermore, this compound triggered the transcriptional activation of two key Bcl-2-homology domain-3-only (BH3-only) genes: p53 upregulated modulator of apoptosis (PUMA) and Bim. gsea-msigdb.org Subsequent studies revealed that this compound-induced caspase activation and apoptosis were predominantly PUMA-dependent. gsea-msigdb.org In HCT116 human colon cancer cells, PUMA induction was found to be p53-dependent, and a deficiency in either p53 or PUMA significantly protected these cells against this compound-induced apoptosis. gsea-msigdb.org

In human monocyte-derived dendritic cells (DC), this compound promoted apoptosis, which was characterized by mitochondrial disruption and subsequent activation of the caspase cascade. nih.gov Upregulation and intracellular redistribution of Bcl-2-associated X protein (Bax), a pro-apoptotic Bcl-2 family protein, were also observed in this compound-treated dendritic cells, representing a mechanism leading to the activation of the intrinsic apoptotic pathway. nih.gov

Studies in mouse embryonic stem (ES) cells also showed that this compound induced morphological changes consistent with apoptotic cell death. Flow cytometry analysis, using annexin (B1180172) V staining, confirmed a significant increase in apoptosis in these cells after this compound treatment. Notably, mouse ES cells exhibited a more severe apoptotic response compared to other cell types such as STO, HEK293, and mouse embryonic fibroblasts (MEF). researchgate.net

Table 3: Apoptosis Induction Mechanisms by this compound in Various Cell Types

| Cell Type | Key Apoptotic Events Induced by this compound | Primary Mechanism |

| Human SH-SY5Y Neuroblastoma | Increased poly-ubiquitinated proteins, increased p53, cytochrome c release from mitochondria, caspase activation, transcriptional activation of PUMA and Bim. PUMA-dependent apoptosis. P53-dependent PUMA induction. gsea-msigdb.org | Proteasome inhibition leading to p53/PUMA pathway activation, mitochondrial dysfunction. gsea-msigdb.org |

| Human Monocyte-Derived Dendritic Cells | Mitochondrial disruption, caspase cascade activation, upregulation and intracellular redistribution of Bax. nih.gov | Intrinsic apoptotic pathway activation via mitochondrial disruption. nih.gov |

| Mouse Embryonic Stem Cells | Morphological changes indicative of apoptosis, significant increase in annexin V staining. More severe apoptosis compared to STO, HEK293, and MEF cells. researchgate.net | Proteasome inhibition affecting cell survival. researchgate.net |

Preclinical Research and Therapeutic Potential

Antitumor Activity in Murine Models.

Epoxomicin was originally identified based on its in vivo antitumor activity against murine B16 melanoma. apexbt.comnih.govncats.io It exhibits potent cytotoxicity against a range of tumor cell lines, including B16-F10, HCT116, and Moser solid tumor cells, as well as P388 and K562 leukemia cells, with IC50 values ranging from 2-44 nM. medchemexpress.commedchemexpress.eucaymanchem.comwindows.net In EL4 lymphoma cells, this compound shows antiproliferative activity with an IC50 of 4 nM. medchemexpress.commedchemexpress.eumedchemexpress.com Studies in mice bearing B16 melanoma have shown a significant antitumor effect with this compound administration. medchemexpress.eumedchemexpress.com

Table 1: Antitumor Activity of this compound Against Various Cell Lines

| Cell Line | IC50 Value (nM) | Source |

|---|---|---|

| B16-F10 | 2 | medchemexpress.eucaymanchem.com |

| HCT116 | 5 | medchemexpress.eucaymanchem.com |

| Moser | 44 | medchemexpress.eucaymanchem.com |

| P388 | 2 | medchemexpress.eucaymanchem.com |

| K562 | 37 | medchemexpress.eucaymanchem.com |

| EL4 lymphoma | 4 | medchemexpress.commedchemexpress.eumedchemexpress.com |

Anti-inflammatory Activity In Vivo.

This compound has demonstrated potent anti-inflammatory activity in vivo. researchgate.netnih.govmedchemexpress.eutargetmol.comnih.govncats.iopnas.org It effectively inhibits NF-κB activation in vitro and blocks in vivo inflammation in the murine ear edema assay. researchgate.netnih.govmedchemexpress.eunih.gov This anti-inflammatory effect is linked to its ability to stabilize IκBα levels, thereby inhibiting the DNA-binding activity of NF-κB in the nucleus. researchgate.netnih.govpnas.org

Murine Ear Edema Assay.

In the picrylchloride mouse model of cutaneous inflammation, daily treatment with this compound at a non-toxic dose of 0.58 mg/kg per day reduced the contact sensitivity (CS) response by 44% compared to vehicle-treated control mice. nih.govpnas.orgresearchgate.net Furthermore, a single administration of this compound at 2.9 mg/kg potently inhibited the irritant-associated inflammatory response by 95% when ear edema measurements were taken 24 hours post-challenge in non-immunized mice. nih.govtargetmol.comresearchgate.net

Table 2: this compound's Anti-inflammatory Effects in Murine Ear Edema Assay

| Assay Type | This compound Dose | Effect on Ear Swelling Response | Source |

|---|---|---|---|

| Contact Sensitivity (CS) | 0.58 mg/kg/day (daily treatment) | 44% reduction | nih.govpnas.orgresearchgate.net |

| Irritant Sensitivity (IS) | 2.9 mg/kg (single injection) | 95% inhibition | nih.govtargetmol.comresearchgate.net |

Modulation of Antigen Presentation.

This compound, as a proteasome inhibitor, can modulate MHC class I-restricted antigen presentation. nih.govnih.govresearchgate.net The complete inhibition of proteasome activities typically interferes with the production of most MHC class I peptide ligands. nih.govnih.gov However, partial and selective inhibition of the proteasome by this compound can lead to nuanced effects on antigen presentation. nih.govnih.gov

Effects on Bone Formation.

The ubiquitin-proteasome pathway plays a crucial role in regulating bone formation. apexbt.comnih.govjci.orgnih.govnih.gov this compound, by inhibiting the proteasome, has demonstrated effects on bone formation. researchgate.netapexbt.comcaymanchem.comwindows.netnih.govjci.orgnih.govnih.govashpublications.org

Stimulation of Bone Formation Through Osteoblast Proteasome Inhibition.

This compound and other proteasome inhibitors have been shown to stimulate bone formation both in vitro and in vivo in rodents. researchgate.netapexbt.comcaymanchem.comwindows.netnih.govjci.orgnih.govnih.govashpublications.org These inhibitors can promote osteoblast differentiation and increase osteoblast numbers in a dose-dependent manner. nih.govnih.gov Studies have shown that this compound, even at concentrations as low as 10 nM, can stimulate bone formation in bone organ cultures. caymanchem.comwindows.netnih.govnih.gov When administered systemically to mice, this compound has been observed to increase both bone volume and bone formation rates by over 70% after only five days of treatment. apexbt.comnih.govjci.orgnih.govashpublications.org This anabolic effect is attributed, at least in part, to the increased expression of bone morphogenetic protein-2 (BMP-2) in osteoblasts following proteasome inhibition. nih.govjci.orgnih.govnih.govmdpi.comjci.org The regulation of BMP-2 gene expression by proteasome inhibitors is suggested to occur through the inhibition of the proteolytic processing of Gli3 protein. nih.govjci.orgjci.org

Table 3: Effects of this compound on Bone Formation

| Model | This compound Concentration/Administration | Observed Effect | Source |

|---|---|---|---|

| Bone organ cultures (in vitro) | As low as 10 nM | Stimulated bone formation | caymanchem.comwindows.netnih.govnih.gov |

| Mice (systemic administration) | (Specific doses not provided in snippets, but generally "systemically administered") | Increased bone volume and bone formation rates by over 70% after 5 days | apexbt.comnih.govjci.orgnih.govashpublications.org |

Neurobiological Applications: Modeling of Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons, particularly in the substantia nigra, and the formation of intracellular protein aggregates known as Lewy bodies fishersci.cawikidata.org. The accumulation of insoluble protein aggregates in PD is partly attributed to a dysfunction in the intracellular protein degradation pathways, such as the ubiquitin-proteasome system fishersci.ca.

Induction of Dopaminergic Cell Death

This compound, as a proteasome inhibitor, has been utilized in experimental models to induce Parkinson's-like symptoms and study the mechanisms of neurodegeneration nih.govfishersci.ca. Studies have shown that the application of proteasome inhibitors, including this compound, leads to a dose-dependent induction of cell death in dopaminergic neurons within primary ventral mesencephalic cultures fishersci.ca. This induced cell death is often apoptotic, as evidenced by the protective effect of caspase inhibitors like Boc-Asp-fluoromethyl-ketone (BAF) against this compound-induced dopaminergic neuronal death fishersci.ca. Furthermore, the inhibition of the proteasome by compounds such as this compound can lead to the generation of α-synuclein oligomers and the formation of cytoplasmic inclusion bodies containing ubiquitin and α-synuclein in surviving dopaminergic neurons in ventral mesencephalic cultures, mimicking key pathological hallmarks of PD fishersci.ca.

Antiparasitic Activity

Beyond its neurobiological implications, this compound has also demonstrated significant antiparasitic activity, particularly against Babesia species citeab.com. Its ability to inhibit proteasomal activity, which is crucial for parasite survival, underlies its potential in this area citeab.com.

Inhibition of Babesia Parasite Growth In Vitro and In Vivo

This compound has been shown to significantly inhibit the in vitro growth of various Babesia species at nanomolar concentrations citeab.com. Research findings indicate that this compound exhibits low inhibitory concentration 50% (IC50) values against several Babesia parasites, comparing favorably to conventional antiparasitic drugs such as diminazene (B1218545) aceturate and tetracycline (B611298) hydrochloride citeab.com.

The inhibitory effects of this compound on Babesia species are detailed in the table below:

| Babesia Species | IC50 (nM) ± Standard Deviation citeab.com |

| Babesia bovis | 21.4 ± 0.2 |

| Babesia bigemina | 4.0 ± 0.1 |

| Babesia ovata | 39.5 ± 0.1 |

| Babesia caballi | 9.7 ± 0.3 |

| Babesia equi | 21.1 ± 0.1 |

Combinations of this compound with diminazene aceturate have been observed to synergistically enhance its inhibitory effects in vitro against B. bovis, B. bigemina, and B. caballi citeab.com. In vivo studies further support its antiparasitic potential, with this compound causing significant inhibition of Babesia microti growth in infected mice at non-toxic doses citeab.com. These findings suggest that this compound could be a promising candidate for the treatment of babesiosis citeab.com.

Chemical Synthesis and Analog Development

Total Synthesis Methodologies

The total synthesis of Epoxomicin was a crucial step in understanding its structure-activity relationships and facilitating the development of its derivatives. Early synthetic efforts focused on establishing a reliable route to access this complex molecule.

The first total synthesis of this compound was successfully accomplished by the Crews laboratory, employing a convergent synthetic scheme. This approach was instrumental in unambiguously determining the stereochemistry of this compound's epoxide center and enabled the preparation of tagged analogs for mechanistic studies.

The convergent strategy for this compound synthesis typically involves the preparation of two key fragments: a right-hand fragment and a left-hand fragment. These fragments are then coupled to assemble the complete peptide backbone. This method was favored over linear chain elongation, particularly on solid support, due to challenges associated with the C-terminus epoxyketone pharmacophore, which lacks a suitable handle for resin attachment. Similarly, solution-phase chain elongation was deemed problematic due to the potential decomposition of the epoxyketone group during repetitive coupling and deprotection reactions.

Both solid-phase and solution-phase synthetic techniques have been employed in the synthesis of this compound and its analogs. In convergent syntheses, the left-hand fragment, often a tripeptide, can be prepared using standard solid-phase peptide synthesis (SPPS). This allows for efficient assembly of the peptide chain.

The right-hand fragment, which incorporates the crucial epoxyketone pharmacophore, is typically synthesized through solution-phase chemistry. The final assembly of the complete peptide backbone of this compound is generally performed in solution phase, followed by purification, often using high-performance liquid chromatography (HPLC), to separate the desired product from stereoisomeric byproducts. While solid-phase methods offer advantages in terms of purification and automation for peptide synthesis, the inherent instability of the epoxyketone moiety and the lack of a suitable attachment point for solid support at the C-terminus of this compound necessitated a hybrid approach, leveraging the strengths of both methodologies.

Design and Development of this compound Analogs

The discovery of this compound's potent and selective proteasome inhibitory activity prompted significant efforts in medicinal chemistry to design and develop analogs with improved properties, such as enhanced potency, selectivity, and solubility. This led to the creation of several derivatives, some of which have achieved clinical significance.

Following the elucidation of this compound's total synthesis and mechanism of action, the Crews laboratory embarked on a systematic optimization of the compound. Through the strategic replacement of this compound's P2-P4 side chains while preserving the essential epoxyketone pharmacophore, they developed YU101. YU101 demonstrated significantly more potent inhibitory activity against the proteasome compared to both the parent natural product this compound and other proteasome inhibitors like bortezomib (B1684674). This enhanced potency made YU101 a promising lead candidate for drug development, leading to Yale filing a provisional patent application for it in 1999.

Carfilzomib, marketed under the brand name Kyprolis™, represents a significant advancement in the field of proteasome inhibitors and is a clinically approved derivative of this compound. Its development stemmed from YU101, with a key modification being the addition of a morpholino cap to enhance solubility. Chemically, Carfilzomib is a modified tetrapeptidyl epoxide, an analog of this compound.

The synthesis of Carfilzomib often employs fragment-based approaches, involving the condensation of various intermediates, including active esters. These methods aim for efficiency, reproducibility, and the production of racemization-free products, sometimes in amorphous form.

Carfilzomib exhibits enhanced pharmacological properties compared to its predecessors. It is a potent, irreversible proteasome inhibitor that selectively targets the chymotrypsin-like β5 subunit of the constitutive 20S proteasome and the β5i subunit of the immunoproteasome. This preferential inhibition contributes to its minimal cross-reactivity with other proteases, a crucial factor for reducing off-target effects.

A key improvement in Carfilzomib is its enhanced aqueous solubility, largely attributed to the incorporation of the N-terminal morpholine (B109124) group. This increased solubility was a critical factor in its development as an injectable antineoplastic agent. Compared to bortezomib, another proteasome inhibitor, Carfilzomib demonstrates comparable potency but superior selectivity for the chymotrypsin-like activity of the proteasome. This refined selectivity contributes to its efficacy and potentially a more favorable therapeutic profile in clinical applications.

Carfilzomib (Kyprolis™) as a Clinically Approved Derivative.

Irreversible Proteasome Inhibition.

This compound functions as an irreversible inhibitor of the 20S proteasome, primarily targeting its chymotrypsin-like (ChT-L) activity nih.govuni-freiburg.defishersci.atnih.gov. The mechanism of inhibition involves the formation of a dual covalent adduct with the N-terminal threonine (Thr1) residue located in the catalytic sites of the 20S proteasome core Current time information in New York, NY, US.nih.govchem960.com. This process entails two successive nucleophilic attacks: initially, the γ-hydroxyl group of Thr1 attacks the warhead carbonyl, followed by a second nucleophilic attack by the free α-amino group of Thr1 on the epoxide ring, which results in the formation of a stable six-membered morpholino ring Current time information in New York, NY, US.nih.govchem960.com. This distinctive covalent modification contributes to this compound's exceptional specificity and sustained inhibition Current time information in New York, NY, US.nih.govuni.lu.

This compound covalently binds to several catalytic β subunits of the proteasome, including LMP7, X (β5c), MECL1 (β2i), and Z (β1i) Current time information in New York, NY, US.uni-freiburg.defishersci.atnih.gov. While its primary inhibitory effect is on the chymotrypsin-like activity, it also inhibits the trypsin-like and peptidyl-glutamyl peptide hydrolyzing (PGPH) activities, albeit at significantly slower rates (approximately 100-fold and 1,000-fold slower, respectively) nih.govfishersci.atnih.gov. A key characteristic of this compound is its high selectivity; unlike certain other peptide-based proteasome inhibitors, it does not inhibit non-proteasomal proteases such as trypsin, chymotrypsin, papain, calpain, and cathepsin B at concentrations up to 50 μM nih.govfishersci.atnih.gov.

The potency of this compound is demonstrated by its low half-maximal inhibitory concentration (IC50) values.

Table 1: this compound Proteasome Inhibition Potency

| Target | IC50 Value (nM) | Reference |

| 20S Proteasome | 4 | nih.govneobioscience.com |

| β5c subunit | 6 | Current time information in New York, NY, US. |

| β5i subunit | 33 | Current time information in New York, NY, US. |

| P. falciparum (3D7 strain) | 6.8 | googleapis.com |

| P. falciparum (D10 strain) | 1.7 | googleapis.com |

| P. falciparum (Dd2 strain) | 10.4 | googleapis.com |

| P. falciparum (Field isolates) | 8.5 | googleapis.com |

PR-171 (Carfilzomib) and Other Epoxyketone-Based Inhibitors.

This compound has served as a foundational lead compound for the development of more advanced proteasome inhibitors, notably Carfilzomib (formerly PR-171) wikipedia.orgidrblab.netnih.govwikipedia.orggoogle.com. The journey from this compound to Carfilzomib involved systematic structural optimization, initially leading to the synthetic tetrapeptide epoxyketone YU-101, which exhibited improved activity over the natural product wikipedia.orgwikipedia.org. Carfilzomib, developed by Proteolix, Inc., is a tetrapeptide epoxyketone derivative that retains the crucial proteasome-specific epoxyketone pharmacophore nih.govwikipedia.orggoogle.comwikipedia.org.

Carfilzomib is characterized by its potent, highly selective, and irreversible inhibition of the proteasome google.comcenmed.com. It demonstrates sustained inhibition of the chymotrypsin-like (ChT-L) activity of the proteasome and exhibits greater selectivity for the β5 subunit compared to earlier proteasome inhibitors like bortezomib nih.gov. A significant advantage of Carfilzomib is its minimal off-target activity against non-proteasomal proteases, which is thought to contribute to an improved safety profile compared to some other proteasome inhibitors nih.govcenmed.com.

Beyond Carfilzomib, other epoxyketone-based inhibitors have been developed or investigated. These include ONX 0912 (also known as Oprozomib), an orally bioavailable analog of Carfilzomib, and ONX 0914, an immunoproteasome inhibitor nih.gov. Naturally occurring peptidyl epoxyketone proteasome inhibitors such as clarepoxcins, landepoxcins, and macyranone A have also been identified.

Investigation of Macrocyclic Peptide Epoxyketones.

Biosynthesis and Heterologous Expression.

This compound is a natural product originally isolated from the culture medium of an Actinomycetes strain nih.govneobioscience.comnih.gov. Understanding its biosynthesis is crucial for potential bioengineering and the discovery of novel derivatives.

Identification of Biosynthetic Gene Clusters (epx genes).

The biosynthetic gene clusters (BGCs) responsible for the production of this compound (epx) and eponemycin (B144734) (epn) were the first to be identified for natural peptidyl epoxyketones nih.govciteab.com. These clusters were characterized in the actinobacterial producer strains ATCC 53904 (for this compound) and Streptomyces hygroscopicus ATCC 53709 (for eponemycin) through techniques such as Ion Torrent PGM genome sequencing nih.govciteab.com.

Both the this compound and eponemycin BGCs encode a hybrid nonribosomal peptide synthetase (NRPS)/polyketide synthase (PKS) multifunctional enzyme complex, along with homologous redox enzymes nih.govciteab.com. Key genes identified within these clusters include epxD (or EpnG), which encodes an NRPS; epxE (or EpnH), encoding a PKS; epxF (or EpnF), encoding an acyl-CoA dehydrogenase (ACAD) homolog; and epxC (or EpnI), encoding a cytochrome P450 monooxygenase (CYP) nih.gov.

The proposed biosynthetic pathway involves a hybrid NRPS-PKS assembly line that generates a carboxylic acid precursor. This intermediate is subsequently modified by the ACAD and cytochrome P450 enzymes to form the characteristic terminal epoxyketone moiety. Isotope-enriched precursor feeding studies have indicated that leucine (B10760876) and two methyl groups from S-adenosylmethionine are incorporated into the epoxyketone warhead, suggesting a decarboxylation event of a thioester intermediate.

Heterologous Production in Streptomyces albus and Escherichia coli.

Heterologous expression of this compound has been successfully achieved in surrogate host organisms, which is vital for scalable production and genetic manipulation.

Production in Escherichia coli : More recently, heterologous expression of this compound has also been demonstrated in Escherichia coli citeab.com. E. coli offers advantages such as rapid growth and ease of genetic engineering. For this compound production, codon-optimized versions of the biosynthetic genes, specifically epxD, epxE, and epxF, were expressed. Although this compound was detected, the primary product observed was a ketone resulting from α,β-keto acid precursor decarboxylation. Strategies such as altering gene copy numbers and creating a fusion of epxE and epxF were employed to improve the this compound yield. The successful reconstitution of NRPS-PKS activity in E. coli establishes a versatile platform for the overproduction and diversification of these natural products.

Bioengineering for Novel Derivative Discovery.

The identification of this compound's biosynthetic gene cluster and the establishment of heterologous expression systems open avenues for bioengineering to discover and produce novel derivatives nih.govciteab.com.

Metabolomics and Derivative Discovery: Mass spectral molecular networking has been utilized as a comparative metabolomics approach in heterologous systems, leading to the discovery of several putative epoxyketone derivatives nih.govciteab.com. This technique allows for the identification of new compounds produced by engineered pathways.

Modular Biosynthesis Manipulation: The inherent modularity of nonribosomal peptide biosynthesis pathways enables efforts to generate new peptide analogs. This can be achieved by substituting amino acid-specifying domains within the nonribosomal peptide synthetase (NRPS) enzymes, thereby altering the peptide backbone of the final product.

Pathway Diversification: The ability to reconstitute NRPS-PKS activity in a tractable host like E. coli provides a robust platform for the diversification of this compound and related compounds. Furthermore, manipulation of the biosynthetic pathway, such as supplementing cultures with alternative fatty acids, can lead to the incorporation of these non-native groups into the assembly line, offering a direct route for the discovery of novel this compound analogs with potentially altered biological activities. These bioengineering strategies are crucial for expanding the chemical space of epoxyketone proteasome inhibitors.

Advanced Research Applications and Probes

Development of Biotinylated Epoxomicin as a Molecular Probe

The development of biotinylated this compound marked a significant advancement in the study of proteasome biology. This molecular probe was initially created to investigate the antitumor mechanism of this compound itself. nih.gov By incorporating a biotin (B1667282) tag, researchers could utilize affinity-based purification techniques to identify the specific intracellular targets of this compound. nih.govresearchgate.net

Biotinylated this compound functions by covalently binding to the active sites of proteasome catalytic subunits. Early studies demonstrated its binding to the LMP7, X, MECL1, and Z catalytic subunits. nih.govresearchgate.net More recent advancements in sensitive mass spectrometry (MS) techniques have further revealed that biotin-epoxomicin is capable of labeling all six catalytic β subunits of the proteasome. stanford.edu

The utility of biotinylated this compound extends to several advanced research applications:

Screening of Inhibitors: It has been employed to screen small libraries of peptide epoxyketones, leading to the identification of novel proteasome inhibitors, such as UK-101, which is a β1i-selective inhibitor. nih.gov

Chemical Proteomics: Biotinylated this compound is instrumental in chemical proteomics approaches, facilitating activity-based profiling, affinity purification, and subsequent LC-MS identification of proteasome subunits. core.ac.uk

Active-Site Identification: This probe enables the identification of specific active-site peptides, providing crucial insights into the catalytic mechanisms of proteasome subunits. core.ac.uk

Synthesis and Application of Clickable this compound Probes for Proteasome Activity Analysis

The synthesis of "clickable" this compound probes represents a significant innovation, addressing limitations associated with commercially available probes that often contain common fluorophores, thereby restricting their simultaneous use with other activity-based probes. researchgate.netnih.gov These clickable probes allow for the versatile incorporation of various reporter tags, including fluorophores and enrichment tags, through bioorthogonal click chemistry. nih.govresearchgate.netnih.govnih.gov

The general synthetic strategy involves generating an this compound derivative with a terminal alkyne moiety. This alkyne-functionalized this compound can then undergo a copper-catalyzed cycloaddition reaction with any azide-containing molecule. researchgate.netnih.govnih.gov This straightforward synthetic procedure often requires only a single purification step for the alkyne-modified this compound, making it highly efficient. researchgate.netnih.gov Once synthesized, these probes are applied to visualize and monitor proteasome activity and its intracellular distribution. researchgate.net

Monitoring Proteasome Activity by SDS-PAGE and Flow Cytometry

Clickable this compound probes, when reacted with a fluorophore, enable the monitoring of proteasome activity through established biochemical and cellular techniques:

SDS-PAGE Analysis: Following the labeling of active proteasome subunits with a fluorescently tagged this compound probe, cell lysates can be separated by SDS-PAGE. The covalent binding of the probe to the active subunits results in a characteristic banding pattern visible upon fluorescence scanning of the gel. researchgate.netuniversiteitleiden.nl This method allows for the detection and quantification of proteasome activity in cell extracts. For instance, the β2 subunit typically exhibits a higher molecular weight band compared to the doublet formed by the β1 and β5 subunits. universiteitleiden.nl

Table 1: Representative Proteasome Subunit Migration on SDS-PAGE with Fluorescent this compound Probes

| Proteasome Subunit | Relative Migration on SDS-PAGE | Detection Method | Reference |

| β2 | Runs higher than β1 and β5 | In-gel fluorescence | researchgate.netuniversiteitleiden.nl |

| β1, β5 | Form a doublet below β2 | In-gel fluorescence | researchgate.netuniversiteitleiden.nl |

Flow Cytometry: Fluorescently tagged this compound probes are also employed to quantify activity-based probe (ABP) labeling directly in living cells using flow cytometry. core.ac.uknih.govfrontiersin.org This technique provides a quantitative measure of proteasome activity within intact cellular populations, allowing for the study of proteasome function under various physiological and pathological conditions. nih.govfrontiersin.org

Facilitating Incorporation of Fluorophores and Enrichment Tags

The key advantage of clickable this compound probes lies in their ability to facilitate the incorporation of diverse reporter molecules through click chemistry. This bioorthogonal reaction, specifically the copper-catalyzed Huisgen 1,3-dipolar cycloaddition, enables the selective and efficient attachment of azide-containing fluorophores or enrichment tags to the alkyne-modified this compound. nih.govresearchgate.netnih.govnih.gov

Fluorophores: This modular approach allows researchers to select from a wide array of commercially available azide-containing fluorophores, such as various BODIPY dyes. nih.govresearchgate.net This flexibility overcomes the limitations of probes with fixed fluorophores that might have overlapping emission spectra with other probes in multiplexed experiments. researchgate.netnih.gov The ability to choose specific fluorophores enhances the versatility of this compound probes in fluorescence microscopy and other imaging applications. universiteitleiden.nlfrontiersin.org

Enrichment Tags: Beyond fluorophores, clickable this compound probes facilitate the incorporation of enrichment tags, most notably biotin. researchgate.netnih.govuniversiteitleiden.nlacs.org The biotin tag allows for robust affinity purification of the labeled proteasome subunits using streptavidin-coated beads. universiteitleiden.nl This is particularly valuable for subsequent mass spectrometry-based proteomics studies, enabling the identification and characterization of proteasome targets and interacting proteins. universiteitleiden.nlacs.org

Use in Cell-Based and In Vitro Studies of Proteasome Function

This compound has proven to be an invaluable tool for exploring the intricate roles of the proteasome in a wide range of biological processes, both in isolated systems and within living cells, owing to its potent and selective inhibitory activity. nih.govresearchgate.net

Cell-Based Studies:

Protein Accumulation and Apoptosis: In cultured cells, this compound treatment leads to the accumulation of proteasome substrates, such as p53, and ubiquitinated proteins, indicating effective inhibition of proteasome function. nih.govresearchgate.net Prolonged exposure to this compound can result in significant cellular apoptosis. nih.gov

NF-κB Pathway Modulation: this compound effectively inhibits NF-κB activation in vitro and has demonstrated potent anti-inflammatory activity in vivo, for instance, by blocking inflammation in murine ear edema assays. nih.govresearchgate.net This is due to the proteasome's critical role in degrading IκB, a key regulator of NF-κB nuclear translocation. jci.org

Peptidome Analysis: Studies utilizing this compound have provided insights into the cellular peptidome. Treatment with this compound generally leads to a reduction in the levels of most intracellular peptides, supporting the hypothesis that the proteasome is responsible for their production. apexbt.complos.org

Bone Formation: Research has shown that this compound stimulates bone formation in both in vitro organ cultures and in vivo animal models by inhibiting proteasomal activity. jci.org It can also reverse the effects of certain compounds on protein degradation, such as the proteolytic processing of Gli3, confirming the proteasome's involvement in these pathways. jci.org

Neurodegenerative Disease Models: this compound has been employed to induce dopaminergic cell death, thereby creating in vivo models of Parkinson's disease, facilitating the study of neurodegenerative mechanisms. apexbt.com

In Vitro Studies:

Enzymatic Activity Profiling: Using purified proteasomes, in vitro enzymatic analyses have shown that this compound primarily and potently inhibits the chymotrypsin-like activity of the proteasome. The trypsin-like and peptidyl-glutamyl peptide hydrolyzing activities are also inhibited, albeit at significantly slower rates (approximately 100-fold and 1,000-fold slower, respectively). nih.govapexbt.comresearchgate.net

Table 2: this compound's Inhibitory Selectivity on Proteasome Catalytic Activities

| Proteasome Catalytic Activity | Relative Inhibition Rate by this compound | Reference |

| Chymotrypsin-like | Primary, potent inhibition | nih.govapexbt.comresearchgate.net |

| Trypsin-like | ~100-fold slower than chymotrypsin-like | nih.govresearchgate.net |

| Peptidyl-glutamyl peptide hydrolyzing | ~1,000-fold slower than chymotrypsin-like | nih.govresearchgate.net |

Specificity Assessment: A crucial finding from in vitro studies is this compound's high specificity for the proteasome. Unlike some other proteasome inhibitors, such as peptide aldehydes, this compound does not inhibit non-proteasomal proteases (e.g., trypsin, chymotrypsin, papain, calpain, and cathepsin B) at physiologically relevant concentrations. This selectivity underscores its utility as a precise tool for dissecting proteasome-specific functions. researchgate.net

Q & A

Q. What is the molecular mechanism by which Epoxoxmicin inhibits the proteasome?

Epoxomicin irreversibly inhibits the proteasome through a two-step covalent binding mechanism. First, the Thr1-Oγ nucleophile of the proteasome’s β-subunit attacks the carbonyl carbon of this compound’s epoxyketone group, forming a hemiketal intermediate. Second, the Thr1-N nucleophile attacks the epoxy carbon, resulting in a stable morpholino ring structure that covalently locks the inhibitor to the proteasome . This mechanism was validated using X-ray crystallography of yeast proteasome-Epoxomicin complexes .

Methodological Insight : To confirm this mechanism, researchers can use:

Q. How does this compound achieve selectivity for specific proteasome subunits?

this compound selectively targets the chymotrypsin-like (β5), caspase-like (β1), and trypsin-like (β2) subunits of the immunoproteasome. Its specificity arises from structural complementarity between its tetrapeptide backbone and the substrate-binding pockets of these subunits. For example, the P1-P4 residues of this compound align with proteasome active sites, while its epoxyketone reacts uniquely with the N-terminal Thr1 residue absent in non-proteasomal proteases .

Q. Methodological Insight :

Q. What experimental models are appropriate for studying this compound’s biological effects?

this compound’s effects have been studied in:

- Primary neurons and astrocytes : To assess neurotoxicity and aggresome formation (e.g., SQSTM1/p62 accumulation) .

- Cancer cell lines (e.g., SH-SY5Y neuroblastoma): To evaluate apoptosis via MTT assays and proteasome inhibition via LC3-II/SQSTM1 Western blotting .

- Heterologous microbial systems (e.g., Streptomyces albus): For biosynthetic pathway analysis of epoxyketone natural products .

Q. Methodological Insight :

- Optimize treatment duration and concentration (e.g., 100 nM for 24 hours in SH-SY5Y cells) .

- Include controls with other proteasome inhibitors (e.g., MG132, Bafilomycin A1) to distinguish UPS-specific effects .

Advanced Research Questions

Q. How can structural biology elucidate this compound’s interaction with proteasome subtypes?

X-ray crystallography of this compound bound to yeast and mammalian proteasomes revealed critical hydrogen bonds and hydrophobic interactions between its tetrapeptide backbone and β-subunit pockets. For example, the P3 methionine residue occupies the S3 hydrophobic pocket of β5, enhancing selectivity .

Q. Methodological Insight :

Q. What computational approaches model this compound’s reaction pathway with the proteasome?

Quantum mechanical/molecular mechanical (QM/MM) simulations revealed a five-step reaction pathway with a rate-determining barrier of 23.6 kcal/mol. Key steps include Thr1-Oγ activation via a zwitterionic intermediate and epoxide ring-opening via SN2 nucleophilic substitution .

Q. Methodological Insight :

Q. How does this compound alter the cellular proteome during prolonged inhibition?

Proteomic profiling (2D electrophoresis, LC-MS/MS) in neuroblastoma cells identified 61 differentially expressed proteins after 24–48 hours of treatment. Upregulated proteins include stress-response chaperones (HSP70), while structural proteins (Moesin) are downregulated. Unique peptides from proteasome substrates (e.g., thymosins) accumulate, reflecting impaired degradation .

Q. Methodological Insight :

- Combine label-free quantitation (e.g., SILAC) with bioinformatics tools (e.g., PantherDB) for functional categorization .

- Validate findings via Western blotting of key targets (e.g., ubiquitin-SQSTM1) .

Q. Can this compound’s cytotoxicity be modulated by synergistic pathways?

Yes. Pre-treatment with IGF-1 activates AKT phosphorylation, which attenuates this compound-induced apoptosis in SH-SY5Y cells. Conversely, PI3K inhibitors (e.g., LY294002) reverse this protective effect .

Q. Methodological Insight :

- Use pharmacological inhibitors (e.g., LY294002) or siRNA knockdown (e.g., MyD88) to dissect signaling crosstalk .

- Measure viability via MTT assays and apoptosis markers (e.g., caspase-3 cleavage) .

Q. What explains conflicting data on this compound’s efficacy across cell types?

Astrocytes show higher sensitivity to this compound (10 nM) than neurons (100 nM) due to differences in proteasome subunit composition or compensatory autophagy. Dose-response curves and LC3-II/SQSTM1 analysis are critical for contextualizing results .

Q. Methodological Insight :

- Perform cell-type-specific proteasome activity assays .

- Compare UPS inhibition with lysosomal inhibitors (e.g., Bafilomycin A1) to assess autophagy compensation .

Q. How can this compound’s structure be optimized for enhanced potency?

Structure-activity relationship (SAR) studies modified:

Q. Methodological Insight :

Q. What strategies resolve contradictions in proteasome inhibition data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.